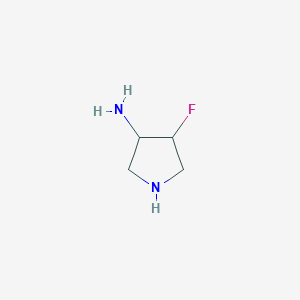
trans-4-Fluoropyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoropyrrolidin-3-amine is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a fluoride ion .
Industrial Production Methods
Industrial production of 4-fluoropyrrolidin-3-amine may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of safe and scalable fluorinating agents is crucial to minimize hazards associated with fluorine chemistry .
化学反応の分析
Types of Reactions
4-fluoropyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .
科学的研究の応用
4-fluoropyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
作用機序
The mechanism of action of 4-fluoropyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins . This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound without the fluorine atom.
3-fluoropyrrolidine: A similar compound with the fluorine atom at a different position.
4-chloropyrrolidin-3-amine: A halogenated derivative with chlorine instead of fluorine.
Uniqueness
4-fluoropyrrolidin-3-amine is unique due to the presence of the fluorine atom at the 4-position, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets .
特性
分子式 |
C4H9FN2 |
|---|---|
分子量 |
104.13 g/mol |
IUPAC名 |
4-fluoropyrrolidin-3-amine |
InChI |
InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2 |
InChIキー |
NNDGWIOJJXUONO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)
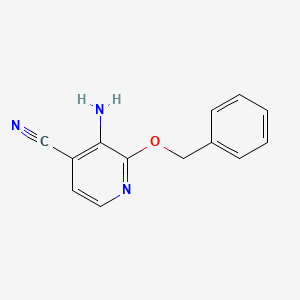
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
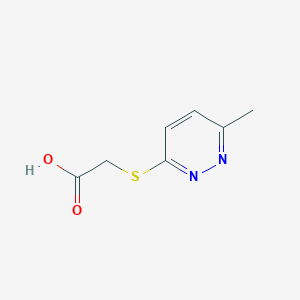
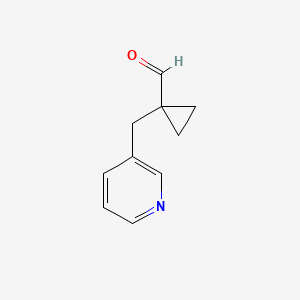
![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
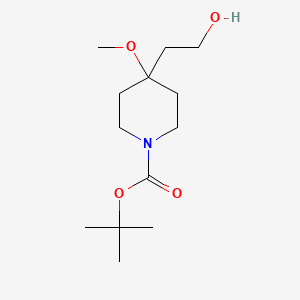
![5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341515.png)
![1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13341518.png)
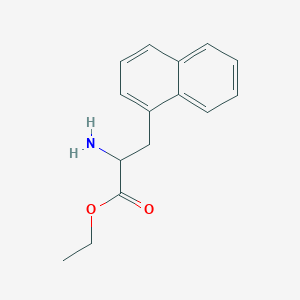
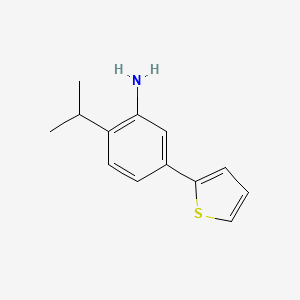

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylethyl)-](/img/structure/B13341540.png)
![2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one](/img/structure/B13341546.png)
